molecular formula C26H19BO2 B12328251 (10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid

(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid

Cat. No.: B12328251
M. Wt: 374.2 g/mol
InChI Key: UKDBUZJPKSZSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an anthracene core, which is further substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones

    Reduction: Formation of hydroborates or boranes

    Substitution: Electrophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Phenolic or quinone derivatives

    Reduction: Hydroborate or borane derivatives

    Substitution: Halogenated or nitro-substituted anthracene derivatives

Scientific Research Applications

(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:

    Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)

    Materials Science: Employed in the development of novel materials with unique photophysical properties

    Chemistry: Utilized as a building block in the synthesis of complex organic molecules

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging

Mechanism of Action

The mechanism by which (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid exerts its effects is largely dependent on its application. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The boronic acid group can also participate in reversible covalent bonding with diols, which is useful in sensor applications.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: A well-known compound used in OLEDs and TTA-UC systems

    9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another anthracene derivative with unique photophysical properties

Uniqueness

(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to other anthracene derivatives. This makes it a versatile building block for various applications in materials science and organic synthesis.

Properties

Molecular Formula

C26H19BO2

Molecular Weight

374.2 g/mol

IUPAC Name

[10-(3-phenylphenyl)anthracen-9-yl]boronic acid

InChI

InChI=1S/C26H19BO2/c28-27(29)26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17,28-29H

InChI Key

UKDBUZJPKSZSTR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.